An In-depth Technical Guide to 1-(4'-Chlorobiphenyl-4-YL)urea: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(4'-Chlorobiphenyl-4-YL)urea: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4'-Chlorobiphenyl-4-YL)urea, a biphenyl urea derivative of interest in pharmaceutical and materials science research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from analogous structures. The guide details a robust, proposed synthesis protocol, discusses potential analytical characterization methods, and explores the putative biological activities and applications of this compound class, grounding these discussions in relevant scientific literature. This document is intended to serve as a foundational resource for researchers initiating projects involving 1-(4'-Chlorobiphenyl-4-YL)urea, enabling informed experimental design and application development.
Introduction and Chemical Identity
1-(4'-Chlorobiphenyl-4-YL)urea, also known as [4-(4-chlorophenyl)phenyl]urea, belongs to the diaryl urea class of compounds.[1] This structural motif is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.[1] The presence of the biphenyl scaffold, a privileged structure in drug discovery, combined with the urea functional group, which is a key pharmacophore capable of forming multiple hydrogen bonds, suggests potential for this molecule to interact with biological targets.[1] The chlorophenyl moiety further modulates the lipophilicity and electronic properties of the compound, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
This guide will delve into the known and extrapolated properties of this molecule, offering a scientifically grounded framework for its synthesis, characterization, and potential exploration in various research and development endeavors, including as a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Table 1: Chemical Identity of 1-(4'-Chlorobiphenyl-4-YL)urea
| Identifier | Value | Source |
| IUPAC Name | 1-(4'-chloro-[1,1'-biphenyl]-4-yl)urea | N/A |
| Synonym | [4-(4-chlorophenyl)phenyl]urea | [1] |
| CAS Number | 1033194-51-2 | [1] |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |
| Molecular Weight | 246.7 g/mol | [1] |
| MDL Number | MFCD11040487 | [1] |
| PubChem ID | 45926065 | [1] |
digraph "1-(4'-Chlorobiphenyl-4-YL)urea_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H"]; C13 [label="C"]; O1 [label="O"]; N2 [label="N"]; H2 [label="H"]; H3 [label="H"]; Cl1 [label="Cl"];
// Phenyl Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Phenyl Ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Biphenyl Link C4 -- C7;
// Urea Group C1 -- N1; N1 -- H1; N1 -- C13; C13 -- O1 [style=double]; C13 -- N2; N2 -- H2; N2 -- H3;
// Chlorine C10 -- Cl1;
// Aromatic hydrogens (implied for clarity) }
Caption: Chemical structure of 1-(4'-Chlorobiphenyl-4-YL)urea.
Physicochemical Properties
Table 2: Physicochemical Properties of 1-(4'-Chlorobiphenyl-4-YL)urea
| Property | Value | Source/Comment |
| Appearance | White to off-white solid (predicted) | Based on analogous compounds. |
| Melting Point | Not available | Experimental determination is required. |
| Boiling Point | Not available | Expected to be high; likely decomposes before boiling. |
| Solubility | Not available | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. |
| Storage | Store at 0-8°C | [1] |
Table 3: Comparative Physicochemical Properties of 4-Chlorophenylurea
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | N/A |
| Molecular Weight | 170.59 g/mol | N/A |
| Melting Point | 213-216 °C | Commercially available data. |
| Solubility | Insoluble in water; soluble in ethanol, acetone. | General chemical knowledge. |
Synthesis and Purification
A robust and widely applicable method for the synthesis of diaryl ureas involves the reaction of an aromatic amine with an isocyanate. For the synthesis of 1-(4'-Chlorobiphenyl-4-YL)urea, a plausible and efficient route is the reaction of 4-amino-4'-chlorobiphenyl with a suitable urea-forming reagent such as sodium cyanate in the presence of an acid, or by reacting it with an isocyanate precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-(4'-Chlorobiphenyl-4-YL)urea.
Detailed Experimental Protocol
Materials:
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4-amino-4'-chlorobiphenyl
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Sodium cyanate (NaOCN)
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Glacial acetic acid
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Concentrated hydrochloric acid (HCl)
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Ethanol
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Deionized water
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-amino-4'-chlorobiphenyl (1.0 eq) in a suitable solvent system, such as a mixture of glacial acetic acid and water.
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Addition of Reagents: To the stirred solution, add a solution of sodium cyanate (1.1 eq) in water.
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Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to generate isocyanic acid in situ. The reaction is typically exothermic and should be controlled.
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Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
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Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(4'-Chlorobiphenyl-4-YL)urea.
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Drying: Dry the purified product under vacuum.
Analytical Characterization
The identity and purity of the synthesized 1-(4'-Chlorobiphenyl-4-YL)urea should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings and the protons of the urea moiety (-NH- and -NH₂). The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the urea group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the urea group (typically in the range of 3200-3500 cm⁻¹), the C=O stretching vibration of the urea carbonyl (around 1630-1680 cm⁻¹), and C-Cl stretching vibrations.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications and Biological Activity
While specific biological data for 1-(4'-Chlorobiphenyl-4-YL)urea is not extensively reported, the broader class of biphenyl urea derivatives has shown promise in several therapeutic areas.
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Anticancer Activity: Many diaryl ureas are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, sorafenib, a diaryl urea derivative, is a clinically approved multi-kinase inhibitor. Given its structural similarity, 1-(4'-Chlorobiphenyl-4-YL)urea could be investigated for its potential as an anticancer agent, possibly through the inhibition of signaling pathways involved in cell proliferation and angiogenesis.[1]
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Antimicrobial and Other Activities: Aryl urea derivatives have been explored for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The biphenyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
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Materials Science: The rigid biphenyl structure and the hydrogen-bonding capabilities of the urea group make this compound a potential building block for the synthesis of novel polymers and supramolecular assemblies with interesting thermal and mechanical properties.[1]
Safety and Handling
Detailed toxicological data for 1-(4'-Chlorobiphenyl-4-YL)urea is not available. However, based on the known hazards of related compounds, such as 4-chlorophenylurea, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(4'-Chlorobiphenyl-4-YL)urea is a chemical compound with a structural framework that suggests potential for a range of applications, particularly in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide provides a solid foundation for researchers by outlining its known properties, proposing a reliable synthetic route, and discussing its potential based on the activities of structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of this promising molecule.
